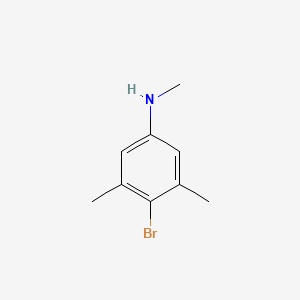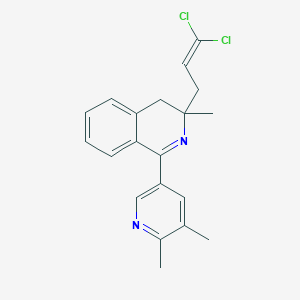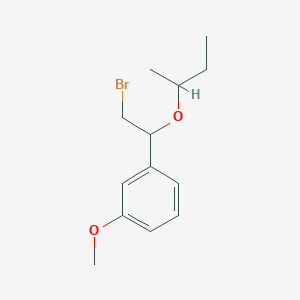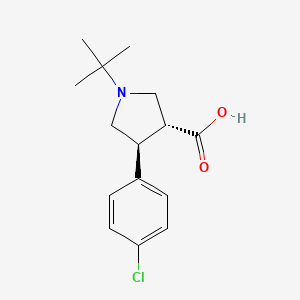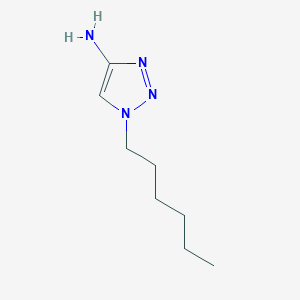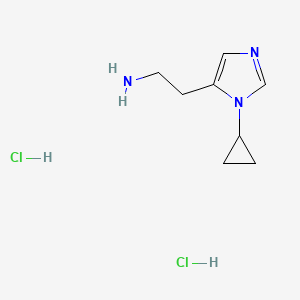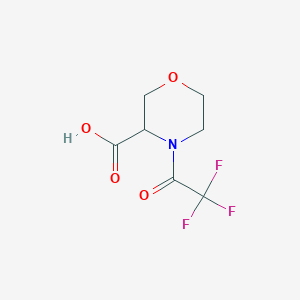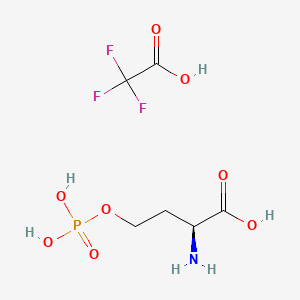
N,N-dimethyl-1H-pyrazol-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1H-pyrazol-4-amine hydrochloride: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) under alkaline conditions. The reaction is carried out at elevated temperatures, usually around 100°C, for several hours . The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-dimethyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Alkylation: The nitrogen atom in the pyrazole ring can be alkylated to form various alkyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as dimethylformamide (DMF) and alkaline conditions are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Alkylation: Alkyl halides are typically used as alkylating agents.
Major Products Formed:
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Formed through nucleophilic substitution.
Various Alkyl Derivatives: Formed through alkylation reactions.
Applications De Recherche Scientifique
Chemistry: N,N-dimethyl-1H-pyrazol-4-amine hydrochloride is used as a building block in the synthesis of various pyrazole derivatives. These derivatives have applications in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study the interactions of pyrazole derivatives with biological macromolecules. It is also used in the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: The compound and its derivatives have shown potential in the development of new drugs for the treatment of diseases such as leishmaniasis and malaria. Some derivatives have demonstrated superior antipromastigote and antimalarial activities .
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including melt-castable explosives .
Mécanisme D'action
The mechanism of action of N,N-dimethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to antipromastigote and antimalarial effects . The compound’s ability to form stable complexes with biological macromolecules also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: A derivative with similar structural features but different functional groups.
Hydrazine-coupled pyrazole derivatives: Compounds with hydrazine moieties that exhibit potent antileishmanial and antimalarial activities.
Uniqueness: N,N-dimethyl-1H-pyrazol-4-amine hydrochloride is unique due to its specific structural features and versatile applications. Its ability to undergo various chemical reactions and form stable complexes with biological macromolecules makes it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C5H10ClN3 |
|---|---|
Poids moléculaire |
147.60 g/mol |
Nom IUPAC |
N,N-dimethyl-1H-pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C5H9N3.ClH/c1-8(2)5-3-6-7-4-5;/h3-4H,1-2H3,(H,6,7);1H |
Clé InChI |
NQQGJIBOEJDPAS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CNN=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


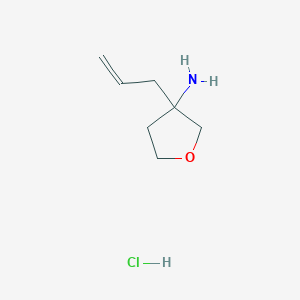
![Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13479704.png)

![1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13479708.png)
